molecular formula C15H11NO3 B2548437 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan CAS No. 893763-95-6

2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan

Cat. No. B2548437
CAS RN: 893763-95-6
M. Wt: 253.257
InChI Key: HJZAYNORFNQLDP-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan is a chemically synthesized molecule that belongs to the class of organic compounds known as nitrobenzofurans. These compounds are characterized by a benzofuran moiety, which is a fused benzene and furan ring, substituted with nitro groups and other functional groups that can impart various chemical properties and reactivity.

Synthesis Analysis

The synthesis of nitrobenzofuran derivatives can be achieved through various methods. One approach involves the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, promoted by Amberlyst A21, followed by acidic treatment to yield disubstituted furans . Another method includes iodine(III)-mediated tandem oxidative cyclization starting from 2-(2-nitroethyl)phenols to synthesize 3-alkyl-2-nitrobenzo[b]furans . Additionally, the Sonogashira cross-coupling reaction followed by a KOtBu-promoted cyclization at room temperature has been used to form nitrobenzo[b]furans .

Molecular Structure Analysis

The molecular structure of nitrobenzofurans typically consists of a benzofuran core with one or more nitro groups attached to the benzene ring. The position and number of these nitro groups, as well as other substituents, can significantly influence the electronic and steric properties of the molecule. The structure of such compounds is often elucidated using techniques like NMR spectroscopy .

Chemical Reactions Analysis

Nitrobenzofurans can undergo various chemical reactions due to the presence of reactive nitro groups and the aromatic system. For instance, the nitro group can participate in coupling-cyclization reactions to form the furan ring . Additionally, nitro groups can be involved in acid-catalyzed cyclization reactions to yield substituted benzo[b]furans . The reactivity of these compounds can be further modified through reactions like nitration, sulfochlorination, and condensation with other reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzofurans are influenced by their molecular structure. The presence of nitro groups contributes to the electron-withdrawing nature of these compounds, affecting their acidity, basicity, and overall reactivity. The solubility, melting point, and stability of nitrobenzofurans can vary based on the substituents present on the benzofuran core. These properties are essential for the practical application of these compounds in pharmaceuticals and materials science .

Scientific Research Applications

Iodine(III)-Mediated Oxidative Cyclization

A study by Lu, Zheng, and Liu (2012) describes the synthesis of various 3-alkyl-2-nitrobenzo[b]furans via hypervalent iodine-induced oxidative cyclization. This method offers a route to efficiently functionalize 2-nitrobenzo[b]furans, which are challenging to obtain through classical methods, showcasing a valuable synthetic application in organic chemistry (Lu, Zheng, & Liu, 2012).

Synthesis and X-ray Crystal Structure

Wit and colleagues (1980) discussed the synthesis of n,n-diethyl-3,3a-dihydro-3-methylbenzofuro[3,2-c]isoxazole-3-carboxamide, revealing the thermal reactivity of 3-nitrobenzo[b]furan with 1-diethylaminopropyne. The reaction product's structure was confirmed by X-ray crystallography, illustrating the use of nitrobenzo[b]furans in developing novel heterocyclic compounds (Wit et al., 1980).

First Synthesis via Coupling-Cyclization Approach

Dai and Lai (2002) achieved the first synthesis of 4-, 5-, and 6-nitrobenzo[b]furans through the Sonogashira cross-coupling reaction, followed by a KOtBu-promoted cyclization. This work highlights the utility of nitrobenzo[b]furans in synthesizing other substituted benzo[b]furans, demonstrating their significance in organic synthesis (Dai & Lai, 2002).

Anti-Leishmanial Activity Screening

Dias and colleagues (2015) synthesized and characterized four new nitroaromatic compounds with potential anti-leishmanial activity. Their study indicates that the electroactive nitro group plays a crucial role in biological activity, pointing towards the application of nitrobenzo[b]furans in developing therapeutic agents (Dias et al., 2015).

Pd/C Mediated Synthesis in Water

Pal, Subramanian, and Yeleswarapu (2003) reported an efficient synthesis of 2-alkyl/aryl substituted benzo[b]furans/nitrobenzo[b]furans in water, using a Pd/C catalyzed reaction. This method demonstrates the versatility of nitrobenzo[b]furans in organic synthesis under environmentally benign conditions (Pal, Subramanian, & Yeleswarapu, 2003).

Mechanism of Action

properties

IUPAC Name

2-[(E)-2-nitroprop-1-enyl]dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-10(16(17)18)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)19-15/h2-9H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZAYNORFNQLDP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OC3=CC=CC=C32)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.